4,6-Dichloropyridazin-3-amine
CAS No.: 1161847-28-4
Cat. No.: VC13589114
Molecular Formula: C4H3Cl2N3
Molecular Weight: 163.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1161847-28-4 |
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Molecular Formula | C4H3Cl2N3 |
Molecular Weight | 163.99 g/mol |
IUPAC Name | 4,6-dichloropyridazin-3-amine |
Standard InChI | InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) |
Standard InChI Key | KHWQTMSISRCANV-UHFFFAOYSA-N |
SMILES | C1=C(C(=NN=C1Cl)N)Cl |
Canonical SMILES | C1=C(C(=NN=C1Cl)N)Cl |
Introduction
Chemical Identity and Structural Features
4,6-Dichloropyridazin-3-amine (CHClN) belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. Key structural attributes include:
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Molecular formula: CHClN
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Molecular weight: 163.99 g/mol (calculated)
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Substituents: Chlorine atoms at positions 4 and 6, an amine group at position 3.
The compound’s planar aromatic system and electron-withdrawing chlorine substituents enhance its reactivity toward nucleophilic and electrophilic substitution, while the amine group offers a site for further functionalization.
Synthetic Routes and Optimization
Although no direct synthesis of 4,6-dichloropyridazin-3-amine is documented, analogous methods for related pyridazine derivatives provide a framework for its preparation. Two plausible pathways are proposed:
Chlorination-Amination Sequential Approach
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Chlorination of Pyridazinone Precursors:
Starting from 3-hydroxypyridazine, selective chlorination using phosphorus oxychloride (POCl) under controlled conditions could yield 4,6-dichloropyridazin-3(2H)-one. For example, reaction parameters such as solvent (chloroform, DMF), temperature (0–80°C), and molar ratios (precursor:POCl = 1:1.5–15) influence yield and purity . -
Amination of the Keto Group:
Reduction or substitution of the ketone at position 3 with an amine group. Methods may include:-
Hofmann Rearrangement: Treating the ketone with bromine and sodium hydroxide to form an isocyanate intermediate, followed by hydrolysis to the amine.
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Direct Amination: Using ammonia or ammonium chloride under high-temperature conditions.
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Example Protocol:
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React 4,6-dichloropyridazin-3(2H)-one (10 mmol) with ammonium chloride (20 mmol) in ethanol at 80°C for 12 hours.
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Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the amine derivative.
Direct Functionalization of Pyridazine
An alternative route involves introducing chlorine and amine groups sequentially onto a pyridazine ring. For instance:
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Dichlorination: Use sulfuryl chloride (SOCl) or POCl to chlorinate positions 4 and 6.
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Nucleophilic Substitution: Replace a leaving group (e.g., hydroxyl) at position 3 with ammonia.
Physicochemical Properties
Comparative data from analogous compounds suggest the following properties for 4,6-dichloropyridazin-3-amine:
Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient aromatic system and substituents:
Substitution Reactions
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Chlorine Displacement: The chlorines at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with morpholine in ethanol at 60°C could yield diamino derivatives.
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Amine Functionalization: The primary amine at position 3 can undergo acylation, alkylation, or diazotization.
Coordination Chemistry
The amine and chlorine atoms may act as ligands in metal complexes. For instance, coordination with palladium could form catalysts for cross-coupling reactions.
Analytical Characterization
Key spectroscopic data for structural confirmation:
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H NMR (CDCl): A singlet at δ 7.51 ppm (1H, pyridazine H-5) , with amine protons appearing as a broad peak at δ 4.5–5.0 ppm (exchangeable).
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C NMR: Peaks corresponding to C-Cl (≈125–130 ppm) and C-NH (≈155 ppm).
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IR (KBr): N-H stretch at 3350–3450 cm, C-Cl stretch at 750–800 cm^{-1.
Challenges and Future Directions
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